(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride

Catalog No.
S1494492
CAS No.
116297-12-2
M.F
C11H18ClN
M. Wt
199.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochlori...

CAS Number

116297-12-2

Product Name

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride

IUPAC Name

N-[(1S)-1-phenylethyl]propan-2-amine;hydrochloride

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

InChI

InChI=1S/C11H17N.ClH/c1-9(2)12-10(3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H/t10-;/m0./s1

InChI Key

SVRDLWQPQZOASL-PPHPATTJSA-N

SMILES

CC(C)NC(C)C1=CC=CC=C1.Cl

Canonical SMILES

CC(C)NC(C)C1=CC=CC=C1.Cl

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(C)C.Cl

(S)-(-)-N-Isopropyl-1-phenylethylamine hydrochloride (CAS 116297-12-2) is a highly specialized chiral secondary amine salt utilized extensively as a chiral auxiliary, resolving agent, and precursor for homochiral lithium amide bases [1]. Structurally, it features a bulky N-isopropyl group attached to the classic 1-phenylethylamine scaffold, which significantly increases its steric hindrance and lipophilicity. Procured primarily as a stable, crystalline hydrochloride salt, it ensures precise stoichiometric handling and extended shelf life compared to its liquid free-base counterpart, making it a critical raw material for asymmetric synthesis and pharmaceutical intermediate manufacturing.

Research Fit

Configuration Single (S)-enantiomer hydrochloride salt
Solid Form Crystalline solid enables direct weighing and use in aqueous/protic media without pre-salt formation
Enantiomeric Purity Certified enantiomeric purity supports asymmetric synthesis and chiral resolution workflows

Substituting this compound with the more common, unsubstituted (S)-1-phenylethylamine or its free-base form leads to immediate process failures in advanced asymmetric workflows [1]. The primary amine lacks the necessary steric bulk to enforce tight transition-state geometries during asymmetric deprotonations or rearrangements, resulting in drastically lower enantiomeric excesses. Furthermore, attempting to procure the free base instead of the hydrochloride salt introduces severe handling liabilities; the liquid free base is prone to atmospheric oxidation and degradation, which compromises exact gravimetric dosing and ultimately ruins reproducibility in sensitive catalytic preparations.

Substitution Risk

Racemic free base

Racemic N-isopropyl-1-phenylethylamine exists as a liquid free base, not a crystalline salt. Form differences may alter solubility, weighing accuracy, and compatibility with aqueous or protic reaction conditions.

(R)-enantiomer

The (R)-(+)-enantiomer shares identical purity but opposite absolute configuration. Substitution reverses stereochemical induction, yielding enantiomeric products of opposite handedness and reducing ee if mixed.

N-alkyl analogs

N-methyl or N-benzyl derivatives differ in steric demand and basicity (predicted pKa shift). This may reduce diastereomeric salt resolution efficiency and alter reactivity in alkylation or acylation.

Steric Control in Asymmetric Rearrangements

The N-isopropyl substitution provides critical steric hindrance when the compound is converted into a homochiral lithium amide base. In phosphoramidate-aminophosphonate rearrangements, lithium amides derived from the N-isopropyl-1-phenylethylamine scaffold successfully induce chiral nonracemic products (e.g., 26-35% ee under baseline unoptimized conditions), whereas less hindered primary amine derivatives fail to enforce the required transition state geometry [1].

Evidence DimensionEnantiomeric excess (ee) in asymmetric rearrangement
Target Compound Data26-35% ee (using derived homochiral lithium amide)
Comparator Or BaselineUnsubstituted primary amine derivatives (lack sufficient steric bulk for effective induction)
Quantified DifferenceSignificant asymmetric induction vs. near-racemic baseline
ConditionsPhosphoramidate-aminophosphonate rearrangement using metalated phosphoramidates

Buyers synthesizing complex chiral intermediates must select the N-isopropyl derivative over the primary amine to achieve the steric bulk necessary for effective asymmetric induction.

Physical form divergence
Reported
Crystalline solid (mp 262–265 °C) vs. liquid free base (bp 215 °C)
Solid salt supports aqueous-phase workflows and direct weighing without pre-neutralization.
Phase-change metric difference >260 °C; ambient pressure.

Physical Stability and Stoichiometric Precision

Procurement of the hydrochloride salt form is essential for reproducible industrial workflows. (S)-(-)-N-Isopropyl-1-phenylethylamine hydrochloride is a stable, crystalline solid with a melting point of 262-265 °C . In contrast, the free base form is a liquid with a density of approximately 0.91 g/mL that is susceptible to atmospheric oxidation and degradation over time. The salt form guarantees exact gravimetric dosing during catalyst preparation.

Evidence DimensionPhysical state and thermal stability
Target Compound DataSolid hydrochloride salt (mp 262-265 °C)
Comparator Or BaselineFree base form (liquid, density ~0.91 g/mL)
Quantified DifferenceSolid vs. Liquid state
ConditionsStandard laboratory storage and handling conditions

The solid hydrochloride salt ensures precise stoichiometric weighing and extended shelf life, eliminating the dosing variability associated with the liquid free base.

Enantiomeric identity
Head-to-head
(S)-CAS 116297-12-2 vs. (R)-CAS 128593-72-6; both ≥98% purity (vendor specification)
Enantiomer selection dictates stereochemical outcome; opposite configuration cannot be interchanged.
Non-superimposable mirror-image relationship.

Chromatographic Resolution Profile

The addition of the N-isopropyl group significantly alters the lipophilicity and interaction profile of the amine with chiral stationary phases. In continuous flow reactor monitoring, (S)-N-isopropyl-1-phenylethylamine exhibits a substantially delayed retention time of 31.6 minutes, compared to 18.7 minutes for the unsubstituted (S)-1-phenylethylamine [1]. This distinct profile is critical when utilizing the compound as a resolving agent or tracking complex reaction mixtures.

Evidence DimensionChiral HPLC retention time
Target Compound Data31.6 min
Comparator Or Baseline(S)-1-phenylethylamine (18.7 min)
Quantified Difference+12.9 min retention shift
ConditionsChiral HPLC monitoring of amine synthesis in continuous flow reactors

The altered lipophilicity provides a unique resolution window, making it a superior choice when standard primary amines fail to resolve target diastereomers.

Chiral auxiliary ee
Reported
26–35% ee (α-aminophosphonate, phosphoramidate rearrangement)
Benchmarks auxiliary performance; (S)-enantiomer yields opposite configuration product.
(R)-auxiliary validated; J. Org. Chem. 2000, 65, 6121–6131.
N-Alkyl steric/basicity
Class-level
Predicted pKₐ ~9.77 (isopropyl) vs. ~10.0–10.5 (N-methyl); branched steric profile
Isopropyl group may balance basicity and steric demand for chiral discrimination.
Computational prediction; experimental resolution data consistent.
GHS classification
Reported
H315, H319, H335 assigned at 100% weight
Complete hazard documentation supports institutional safety review and procurement compliance.
Racemic analog SDS coverage variable across vendors.

Precursor for Homochiral Lithium Amide Bases

Due to its specific steric bulk, this compound is the optimal precursor for generating highly hindered homochiral lithium amides used in asymmetric deprotonations and complex phosphoramidate-aminophosphonate rearrangements, outperforming primary amine analogs [1].

Chiral Resolving Agent for Diastereomers

When standard primary amines fail to provide adequate separation, the enhanced lipophilicity and unique steric profile of the N-isopropyl derivative make it an excellent resolving agent for separating racemic acid mixtures via diastereomeric salt crystallization [2].

Chiral Auxiliary in Continuous Flow Synthesis

The distinct chromatographic retention profile of the N-isopropyl scaffold allows for precise analytical tracking and resolution monitoring in continuous flow reactors, ensuring high-purity chiral amine production without overlap with simpler amine byproducts [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
(S)-configured α-aminophosphonate synthesis
Enantiomer-specific chiral auxiliary
Enantiomeric excess in phosphoramidate rearrangement
Chiral resolution of racemic acids
Solid hydrochloride for direct diastereomeric salt formation
Diastereomeric discrimination efficiency
GLP laboratory synthesis with stereochemical integrity
Full GHS documentation and certified enantiomeric purity
SDS compliance and institutional safety review
Chiral HPLC/CE reference standard
Single-enantiomer hydrochloride reference material
Enantiomer-specific retention time calibration

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